
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 5-acetylthiophene and 3-thiopheneacrylic acid.
Formation of Intermediate: The 5-acetylthiophene is reacted with an appropriate ethylating agent to form the intermediate 2-(5-acetylthiophen-2-yl)ethyl compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-thiopheneacrylic acid under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Mécanisme D'action
The mechanism of action of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a different position of the thiophene ring.
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to its specific arrangement of thiophene rings and the presence of both acetyl and acrylamide functional groups, which may impart distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLQKSXOIJVLD-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-N-[(2Z)-3-methyl-5-sulfamoyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]propanamide](/img/structure/B2684715.png)
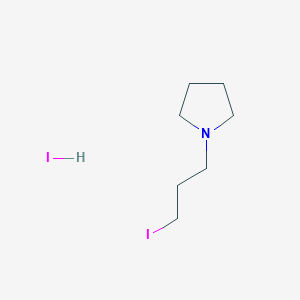
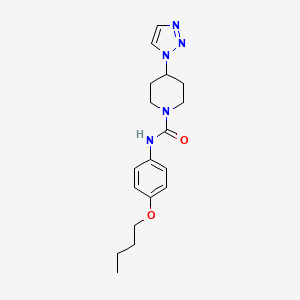
![2-Amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2684722.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2684726.png)
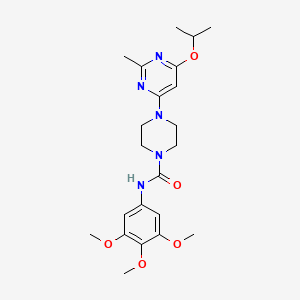
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide](/img/structure/B2684728.png)

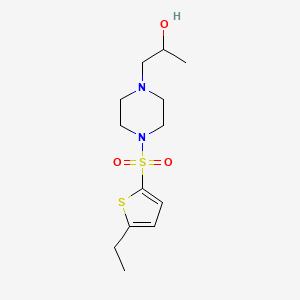
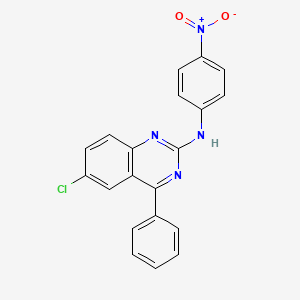
![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2684733.png)

![2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE](/img/structure/B2684736.png)
